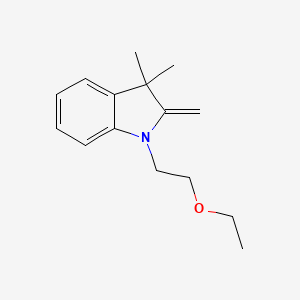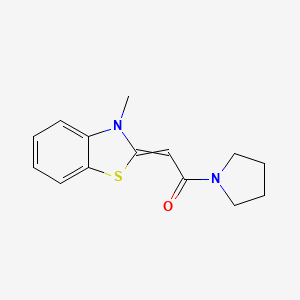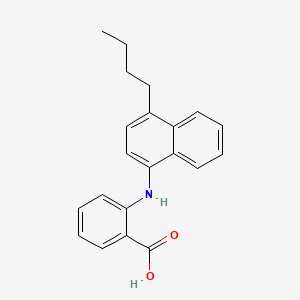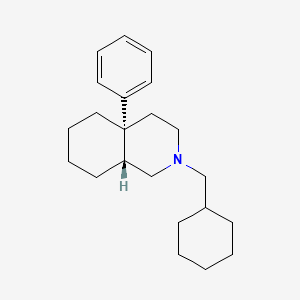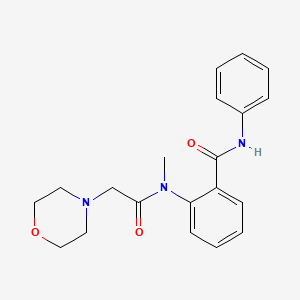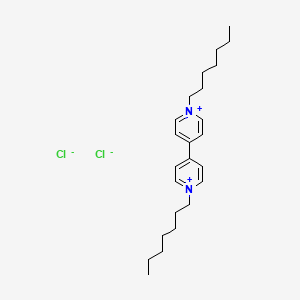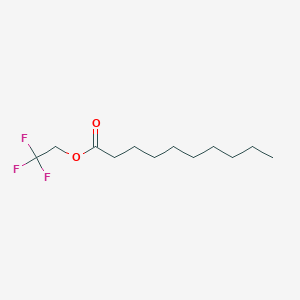
2,2,2-trifluoroethyl Decanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trifluoroethyl Decanoate: is an organic compound that belongs to the class of esters. It is formed by the esterification of decanoic acid with 2,2,2-trifluoroethanol. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, including increased lipophilicity and metabolic stability. The molecular formula of this compound is C12H21F3O2.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoroethyl decanoate typically involves the esterification reaction between decanoic acid and 2,2,2-trifluoroethanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
化学反应分析
Types of Reactions: 2,2,2-Trifluoroethyl decanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield decanoic acid and 2,2,2-trifluoroethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can participate in transesterification reactions with other alcohols in the presence of a catalyst to form different esters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Transesterification: Alcohols with acid or base catalysts.
Major Products Formed:
Hydrolysis: Decanoic acid and 2,2,2-trifluoroethanol.
Reduction: 2,2,2-Trifluoroethyl alcohol and decanol.
Transesterification: New esters depending on the alcohol used.
科学研究应用
Chemistry: 2,2,2-Trifluoroethyl decanoate is used as a building block in organic synthesis. Its unique trifluoromethyl group makes it valuable in the synthesis of fluorinated compounds, which are often used in pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed ester hydrolysis. Its fluorinated nature allows for easy detection and quantification using techniques such as NMR spectroscopy.
Medicine: Fluorinated esters like this compound are explored for their potential use in drug delivery systems. The increased lipophilicity and metabolic stability imparted by the trifluoromethyl group can enhance the bioavailability and efficacy of drugs.
Industry: In the industrial sector, this compound is used as a solvent and intermediate in the production of specialty chemicals. Its stability and unique properties make it suitable for various applications, including coatings and lubricants.
作用机制
The mechanism of action of 2,2,2-trifluoroethyl decanoate primarily involves its interaction with enzymes that catalyze ester hydrolysis. The ester bond is cleaved by esterases, resulting in the formation of decanoic acid and 2,2,2-trifluoroethanol. The trifluoromethyl group can also influence the compound’s interaction with biological membranes, enhancing its lipophilicity and potentially altering its distribution within the body.
相似化合物的比较
- 2,2,2-Trifluoroethyl acetate
- 2,2,2-Trifluoroethyl butyrate
- 2,2,2-Trifluoroethyl hexanoate
Comparison: Compared to other trifluoroethyl esters, 2,2,2-trifluoroethyl decanoate has a longer carbon chain, which increases its lipophilicity and hydrophobicity. This makes it more suitable for applications requiring enhanced membrane permeability and metabolic stability. The presence of the trifluoromethyl group in all these compounds imparts similar chemical properties, such as increased acidity and resistance to metabolic degradation.
属性
CAS 编号 |
52626-69-4 |
|---|---|
分子式 |
C12H21F3O2 |
分子量 |
254.29 g/mol |
IUPAC 名称 |
2,2,2-trifluoroethyl decanoate |
InChI |
InChI=1S/C12H21F3O2/c1-2-3-4-5-6-7-8-9-11(16)17-10-12(13,14)15/h2-10H2,1H3 |
InChI 键 |
JCZKMNDMYRZOTQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC(=O)OCC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


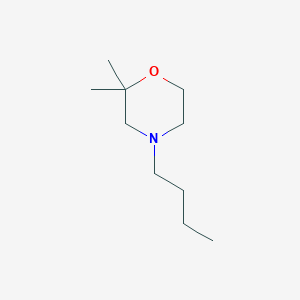
![Acetamide, N-[[2-[(3-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14646995.png)
![1,1,3,3-Tetrabutyl-1,3-bis[(trichloroacetyl)oxy]distannoxane](/img/structure/B14647000.png)
![Trimethyl{[9-(prop-2-en-1-yl)-9H-fluoren-9-yl]oxy}silane](/img/structure/B14647001.png)
![Pyrido[4,3-g]isoquinoline](/img/structure/B14647004.png)
